REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:12]=[CH:13][N:14]=1)[C:5]([NH:7][NH:8][C:9]([NH2:11])=[S:10])=O.N>>[Cl:1][C:2]1[CH:3]=[C:4]([C:5]2[S:10][C:9]([NH2:11])=[N:8][N:7]=2)[CH:12]=[CH:13][N:14]=1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
To a flask was weighed
|
Type
|
WAIT
|
Details
|
After an hour
|
Type
|
ADDITION
|
Details
|
to dilute
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
Bright yellow precipitates
|
Type
|
FILTRATION
|
Details
|
Filtered
|
Type
|
CUSTOM
|
Details
|
the precipitates were dried
|
Name
|
|
Type
|
|
Smiles
|
ClC1=NC=CC(=C1)C1=NN=C(S1)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |